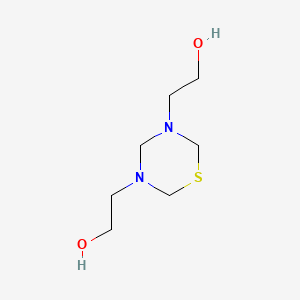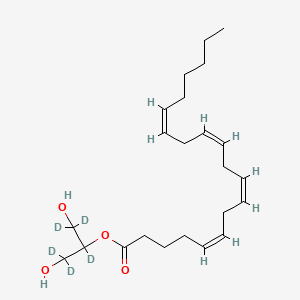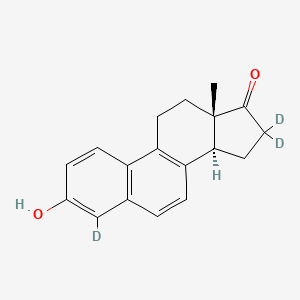
Equilenin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Equilenin-d3 is a deuterated form of equilenin, a naturally occurring steroidal estrogen. Equilenin is primarily found in the urine of pregnant mares and is one of the components of conjugated estrogens used in hormone replacement therapy. The deuterated form, this compound, is used as a stable isotope-labeled compound in various scientific research applications, particularly in the field of analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Equilenin-d3 involves the incorporation of deuterium atoms into the equilenin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.
化学反応の分析
Types of Reactions: Equilenin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
Equilenin-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of equilenin and related compounds.
Pharmacokinetics: Employed in studies to track the metabolic pathways and distribution of equilenin in biological systems.
Biomedical Research: Investigated for its potential role in hormone replacement therapy and its effects on various physiological processes.
Environmental Science: Used in studies to understand the environmental fate and transport of steroidal estrogens.
作用機序
Equilenin-d3, like equilenin, exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and metabolic regulation. The pathways involved are primarily related to the estrogen signaling pathway, which plays a crucial role in reproductive and non-reproductive tissues.
類似化合物との比較
Equilin: Another naturally occurring steroidal estrogen found in the urine of pregnant mares.
Estrone: A naturally occurring estrogen that is structurally similar to equilenin.
Estradiol: The most potent naturally occurring estrogen in humans.
Comparison:
Equilenin vs. Equilin: Both are components of conjugated estrogens, but equilenin has a unique structure with additional double bonds, making it more reactive in certain chemical reactions.
Equilenin vs. Estrone: While both are estrogens, equilenin has a different ring structure, leading to distinct biological activities.
Equilenin vs. Estradiol: Equilenin is less potent than estradiol but has unique applications in hormone replacement therapy due to its distinct pharmacokinetic properties.
Equilenin-d3 stands out due to its stable isotope labeling, making it invaluable in analytical and biomedical research for tracking and quantifying estrogenic compounds.
特性
IUPAC Name |
(13S,14S)-4,16,16-trideuterio-3-hydroxy-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18-/m0/s1/i7D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGHUMCVRDZLQ-POWJHRNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747707 |
Source


|
| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56588-54-6 |
Source


|
| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


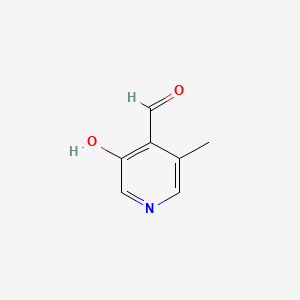
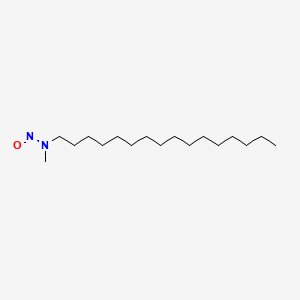
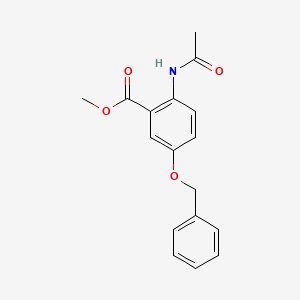
![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)

